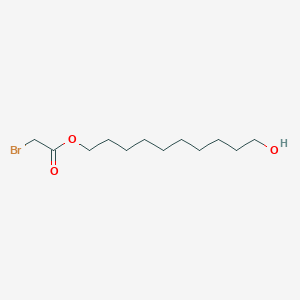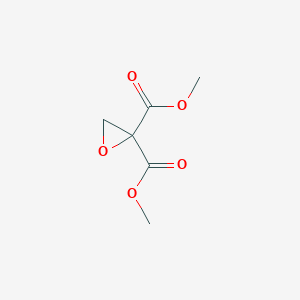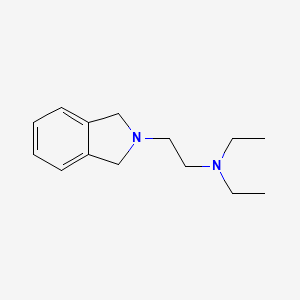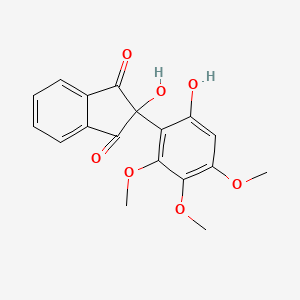
1,3-Indandione, 2-hydroxy-2-(2-hydroxy-4,5,6-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Indandione, 2-hydroxy-2-(2-hydroxy-4,5,6-trimethoxyphenyl)-: is an organic compound with a complex structure that includes a 1,3-indandione core and a phenyl group substituted with hydroxy and methoxy groups. This compound is a derivative of 1,3-indandione, which is known for its versatile applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Indandione can be synthesized through the decarboxylation of the sodium salt of 2-ethoxycarbonyl-1,3-indandione, which is obtained by the Claisen condensation of ethyl acetate and dimethyl phthalate .
Industrial Production Methods: The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1,3-Indandione, 2-hydroxy-2-(2-hydroxy-4,5,6-trimethoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: Electrophilic aromatic substitution can introduce additional functional groups to the phenyl ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or methylene derivatives .
Scientific Research Applications
Chemistry: 1,3-Indandione derivatives are used as building blocks in organic synthesis due to their reactive diketone structure. They are also used in the development of dyes and pigments .
Biology and Medicine: In medicinal chemistry, 1,3-Indandione derivatives have been studied for their anticoagulant properties, similar to those of warfarin. They are also investigated for their potential use in treating various diseases .
Industry: In the industrial sector, these compounds are used in the production of polymers and as photoinitiators in photopolymerization processes .
Mechanism of Action
The mechanism of action of 1,3-Indandione, 2-hydroxy-2-(2-hydroxy-4,5,6-trimethoxyphenyl)- involves its interaction with various molecular targets. The compound’s diketone structure allows it to act as an electron acceptor, facilitating various redox reactions. In biological systems, it may inhibit enzymes involved in the coagulation pathway, similar to other 1,3-indandione derivatives .
Comparison with Similar Compounds
1,3-Indandione: The parent compound, known for its use as an anticoagulant.
Indanone: A closely related compound with applications in medicinal chemistry.
Quinones: Oxidized derivatives of 1,3-indandione with various biological activities
Uniqueness: 1,3-Indandione, 2-hydroxy-2-(2-hydroxy-4,5,6-trimethoxyphenyl)- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
75840-19-6 |
|---|---|
Molecular Formula |
C18H16O7 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
2-hydroxy-2-(6-hydroxy-2,3,4-trimethoxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C18H16O7/c1-23-12-8-11(19)13(15(25-3)14(12)24-2)18(22)16(20)9-6-4-5-7-10(9)17(18)21/h4-8,19,22H,1-3H3 |
InChI Key |
HHRFFIDURJBUAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)C2(C(=O)C3=CC=CC=C3C2=O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


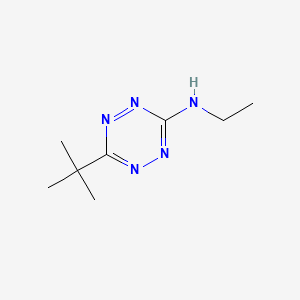

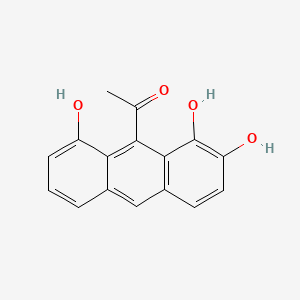


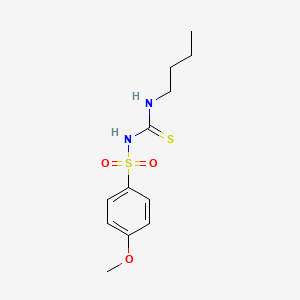
![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,3'-oxirane]-2'-yl]methyl acetate](/img/structure/B14443776.png)
![5-Amino-2-{[6-(methanesulfinyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B14443780.png)

